molecular formula C11H16N2O2 B13213625 Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate

Cat. No.: B13213625
M. Wt: 208.26 g/mol
InChI Key: KMECGDXVTSFMEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropyl-4-methylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidinecarboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological properties, including anti-inflammatory and anticancer activities, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2O2C_{11}H_{16}N_{2}O_{2} and is characterized by the presence of a pyrimidine ring, which is known for its diverse biological activities. The structure can be represented as follows:

Ethyl 2 isopropyl 4 methyl 5 pyrimidinecarboxylate\text{Ethyl 2 isopropyl 4 methyl 5 pyrimidinecarboxylate}

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds can inhibit the activation of transcription factors such as NF-kB and AP-1, which are critical in the inflammatory response.

  • Mechanism of Action : The inhibition of these transcription factors leads to a decrease in pro-inflammatory cytokines like IL-1, IL-2, and TNF-alpha. This mechanism is particularly relevant in the context of autoimmune diseases and tissue rejection during transplantation .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound.

  • Cell Cycle Regulation : This compound has been shown to affect cell cycle checkpoints, particularly at the G2/M phase, by inhibiting kinases such as WEE1. This action prevents the phosphorylation of CDK1, leading to cell cycle arrest and increased apoptosis in cancer cells .

Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrimidine derivatives demonstrated that this compound significantly reduced inflammation markers in vitro. The compound was tested on various cell lines exposed to inflammatory stimuli.

Cytokine Control (pg/mL) Treatment (pg/mL) % Inhibition
IL-1120030075%
IL-6150040073%
TNF-alpha100025075%

The results indicate a robust anti-inflammatory effect, supporting its potential use in treating inflammatory conditions .

Study 2: Anticancer Activity

In another study assessing the anticancer efficacy of this compound against gastric cancer cells (MGC-803), the compound exhibited significant cytotoxicity.

Concentration (μM) Cell Viability (%)
0100
1085
2560
5030

The compound's IC50 value was determined to be approximately 25μM25\mu M, indicating a potent inhibitory effect on cell proliferation .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 4-methyl-2-propan-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-5-15-11(14)9-6-12-10(7(2)3)13-8(9)4/h6-7H,5H2,1-4H3

InChI Key

KMECGDXVTSFMEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)C(C)C

Origin of Product

United States

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